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4-methylfuran-3-sulfonamide

Cat. No.: B6279304
CAS No.: 1861500-71-1
M. Wt: 161.2
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Description

Overview of Sulfonamide Functional Group Significance in Chemical Sciences

The sulfonamide functional group, R−S(=O)₂−NR₂, is a cornerstone in medicinal chemistry and material science. wikipedia.org Its discovery and subsequent development led to the first generation of broadly effective systemic antibacterial agents, known as sulfa drugs, revolutionizing the treatment of infectious diseases before the advent of penicillin. wikipedia.orghuvepharma.com Beyond their celebrated role as antimicrobial agents, sulfonamides are integral to a wide array of therapeutics, including diuretics, anticonvulsants, and anti-inflammatory drugs. wikipedia.orgnih.gov The group's chemical stability and ability to form strong, directed hydrogen bonds contribute to its prevalence in drug design. researchgate.net

The history of sulfonamides began in the early 20th century within the German dye industry. huvepharma.com In 1932, at Bayer AG, chemist Josef Klarer synthesized a red dye, later named Prontosil, which was discovered by Gerhard Domagk to have remarkable antibacterial effects in mice. huvepharma.comopenaccesspub.org This discovery was a pivotal moment in medicine. wikipedia.org It was later found that Prontosil was a prodrug, metabolizing in the body to the active compound, sulfanilamide (B372717). openaccesspub.org This revelation, that a metabolic conversion could activate a drug, was a groundbreaking concept. brill.com The initial success led to a "sulfa craze" in the late 1930s, with widespread production of various sulfa derivatives. huvepharma.com These drugs were the first effective broad-spectrum antibiotics and are credited with saving countless lives during World War II. wikipedia.orghuvepharma.com

The sulfonamide functional group consists of a central sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom and a carbon atom (typically of an organic group R). wikipedia.org This tetrahedral arrangement around the sulfur atom imparts a rigid and crystalline nature to many sulfonamide-containing compounds. wikipedia.org The group is generally unreactive, a feature that contributes to the metabolic stability of drugs containing this moiety. wikipedia.orgresearchgate.net

The chemical versatility of the sulfonamide group is significant. It is a key pharmacophore in a multitude of drugs beyond antibacterials, including thiazide and loop diuretics (like hydrochlorothiazide (B1673439) and furosemide), sulfonylureas for diabetes, and certain COX-2 inhibitors. wikipedia.orglecturio.com Its ability to act as a bioisostere for carboxylic acids is a crucial aspect of its function in antibacterial agents, where it competitively inhibits the enzyme dihydropteroate (B1496061) synthase (DHPS) by mimicking the natural substrate, p-aminobenzoic acid (PABA). wikipedia.orgresearchgate.net The synthesis of sulfonamides is classically achieved through the reaction of a sulfonyl chloride with an amine. wikipedia.org

Role of Furan (B31954) Ring Systems in Heterocyclic Chemistry and Bioactive Compound Design

The furan ring is a five-membered aromatic heterocycle containing one oxygen atom. wikipedia.orgbritannica.com It is a fundamental structure in heterocyclic chemistry and a common motif in a vast number of natural products and synthetic compounds with significant biological activity. numberanalytics.comijabbr.com

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. The furan ring is considered such a scaffold. ijabbr.comijabbr.com Its electron-rich nature allows it to participate in various electronic interactions with biological targets like enzymes and receptors. ijabbr.com The aromaticity of the furan ring contributes to the stability of the molecules it is part of, potentially enhancing their metabolic stability and bioavailability. ijabbr.com Furthermore, the furan ring can be readily modified with various functional groups, allowing for the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies. ijabbr.comijabbr.com

The combination of a furan ring and a sulfonamide group into a single hybrid molecule can lead to synergistic or enhanced biological activities. mdpi.com The furan moiety can modulate the pharmacokinetic properties of the molecule, while the sulfonamide group provides strong binding interactions with target proteins. Research has shown that furan-sulfonamide hybrids exhibit a range of biological activities, including antimicrobial and anticancer effects. mdpi.comresearchgate.net For instance, certain furan-sulfonamide hybrids have been found to be potent inhibitors of carbonic anhydrases, a family of enzymes implicated in various diseases. nih.gov The synergistic effect can also be observed in the context of overcoming drug resistance mechanisms. semanticscholar.org

Current Research Landscape of Furan-Sulfonamide Hybrids

Current research continues to explore the potential of furan-sulfonamide hybrids in drug discovery. nih.govresearchgate.net Studies are focused on synthesizing novel derivatives and evaluating their efficacy against various therapeutic targets. For example, recent research has investigated substituted furan sulfonamides as potent inhibitors of human carbonic anhydrase isoforms, with some compounds showing greater activity than the reference drug acetazolamide. nih.gov Molecular docking and in silico studies are often employed to understand the binding interactions of these hybrids with their biological targets and to guide the design of more potent and selective inhibitors. nih.govresearchgate.net The synthesis of these hybrids often involves reacting a furan sulfonyl chloride with an appropriate amine or vice-versa. dergipark.org.trgoogle.com The continued investigation into these hybrid structures highlights their promise as a source of new therapeutic agents. nih.gov

Chemical Properties and Research Findings

The following tables provide an overview of the chemical properties of key compounds and summarize relevant research findings discussed in this article.

Table 1: Chemical Compound Properties This interactive table details the basic chemical properties of the core structures discussed.

Compound Name Molecular Formula Molecular Weight ( g/mol ) Structure
4-methylfuran-3-sulfonamide C₅H₇NO₃S 161.18
Sulfanilamide C₆H₈N₂O₂S 172.21
Furan C₄H₄O 68.07
Prontosil C₁₂H₁₃N₅O₂S 291.33

| Acetazolamide | C₄H₆N₄O₃S₂ | 222.25 | |

Significance of this compound within the Furan-Sulfonamide Class

The specific significance of this compound within its chemical class is difficult to ascertain without dedicated research. In structure-activity relationship (SAR) studies, the introduction of a methyl group can have several effects. It can influence the compound's binding to a biological target through steric interactions and can also affect its metabolic stability and pharmacokinetic properties.

The position of the methyl group at the 4-position of the furan ring is electronically and sterically distinct from other positions. It is adjacent to the sulfonamide substituent, which could influence the orientation of the sulfonamide group and its ability to form hydrogen bonds, a critical interaction for many biological targets.

Without experimental data, the significance of this compound remains theoretical. It may serve as a valuable building block or an intermediate in the synthesis of more complex molecules. It could also be a candidate for screening in various biological assays to explore its potential as a lead compound for drug discovery. However, until such research is published, its specific role and importance in the field of furan-sulfonamide chemistry are yet to be defined.

Properties

CAS No.

1861500-71-1

Molecular Formula

C5H7NO3S

Molecular Weight

161.2

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformations of 4 Methylfuran 3 Sulfonamide

Precursor Synthesis and Derivatization Strategies for Furan-3-sulfonamide (B1289174) Scaffolds

The assembly of the furan-3-sulfonamide core necessitates a carefully planned synthetic sequence, beginning with the formation of a suitably substituted furan (B31954) ring, followed by the strategic introduction of the sulfonamide moiety.

Formation of Substituted Furan Rings

The construction of the 4-methylfuran ring, the foundational component of 4-methylfuran-3-sulfonamide, can be approached through various synthetic methodologies. One common strategy involves the cyclization of acyclic precursors. For instance, derivatives of 3-furoic acid can serve as versatile intermediates. The synthesis of 3-furoic acid itself can be achieved through methods such as the reaction of 4-phenyloxazole (B1581195) with propiolic acid. docbrown.info Further derivatization can then lead to the desired 4-methyl-substituted furan ring.

Another approach involves the construction of the furan ring from smaller, non-cyclic components. For example, polysubstituted furans can be prepared from the reactions of various sulfur ylides and alkyl acetylenic carboxylates. nih.gov While not a direct route to this compound, this methodology highlights the versatility of building the furan core with multiple substituents.

A significant challenge in furan synthesis is controlling the regioselectivity of substitution. While electrophilic aromatic substitution on furan typically occurs at the 2-position, directing substituents to the 3- or 4-position often requires specialized strategies. researchgate.net The synthesis of 3-aminofuran-2-carboxylate esters, for example, has been developed through the reaction of an α-cyanoketone with ethyl glyoxylate (B1226380) under Mitsunobu conditions, followed by cyclization. acs.org This demonstrates a pathway to introduce functionality at the 3-position, which is crucial for the synthesis of furan-3-sulfonamides.

Introduction of the Sulfonamide Group

With a suitable 4-methylfuran precursor in hand, the next critical step is the introduction of the sulfonamide group at the 3-position. This can be accomplished through several chemical transformations, ranging from conventional methods to more modern catalytic approaches.

The most traditional and widely used method for the synthesis of sulfonamides involves the reaction of a sulfonyl chloride with an amine. organicchemistrytutor.com In the context of this compound, this would entail the preparation of the key intermediate, 4-methylfuran-3-sulfonyl chloride. This intermediate is commercially available, indicating that established synthetic routes exist. researchgate.net

The synthesis of aryl sulfonyl chlorides is often achieved through electrophilic aromatic substitution using chlorosulfonic acid. masterorganicchemistry.com This reaction involves the direct sulfonation and chlorination of the aromatic ring. For a substrate like 4-methylfuran, direct chlorosulfonation would likely face challenges with regioselectivity, as the 2- and 5-positions are more activated towards electrophilic attack. Therefore, a more controlled approach would be necessary, possibly starting from a pre-functionalized furan ring, such as a 4-methyl-3-furoic acid derivative, which can be converted to the corresponding sulfonyl chloride.

Once 4-methylfuran-3-sulfonyl chloride is obtained, its reaction with ammonia (B1221849) or a primary or secondary amine in the presence of a base affords the desired this compound.

Table 1: Conventional Synthesis of Sulfonamides

Step Reactants Reagents Product Notes
1. Sulfonyl Chloride Formation 4-Methylfuran-3-sulfonic acid (or derivative) Thionyl chloride or Oxalyl chloride 4-Methylfuran-3-sulfonyl chloride Converts sulfonic acid to the more reactive sulfonyl chloride.

In recent years, there has been a significant shift towards the development of more efficient, selective, and environmentally benign synthetic methods. These modern techniques often employ transition-metal catalysts and alternative energy sources like microwaves to facilitate chemical transformations.

Transition-metal catalysis has emerged as a powerful tool for the formation of carbon-heteroatom bonds, including the C-S and C-N bonds present in sulfonamides. While direct C-H sulfonylation of furans remains a challenge, related catalytic methods offer potential pathways.

One promising approach is the copper-catalyzed sulfonylation of arylboronic acids with sulfinate salts. nih.gov This method could be adapted for the synthesis of this compound by first preparing 4-methylfuran-3-boronic acid. The subsequent copper-catalyzed coupling with a suitable sulfonylating agent would then yield the desired product.

Another relevant transition-metal-catalyzed reaction is the Chan-Lam coupling, which involves the copper-catalyzed reaction of boronic acids with amines or amides. A variation of this reaction utilizes sulfonyl azides and boronic acids to form N-arylsulfonamides at room temperature in the presence of a copper catalyst. organic-chemistry.orgcapes.gov.br This method provides a mild and efficient alternative to the traditional sulfonyl chloride route.

Table 2: Examples of Transition-Metal-Catalyzed Sulfonylation/Sulfonamidation

Catalyst Substrates Reagents/Conditions Product Type Reference
Copper(I) chloride Sulfonyl azides, Boronic acids Methanol, Room temperature N-Aryl/heteroarylsulfonamides organic-chemistry.org

Microwave-assisted organic synthesis has gained significant traction as a green chemistry technique due to its ability to dramatically reduce reaction times, increase product yields, and often lead to cleaner reactions with fewer byproducts. The application of microwave irradiation to the synthesis of sulfonamides has been well-documented.

Microwave-assisted synthesis of sulfonamides can be achieved directly from sulfonic acids or their sodium salts. organic-chemistry.org This method often involves an in-situ conversion of the sulfonic acid to a reactive intermediate, which then reacts with an amine under microwave irradiation. For the synthesis of this compound, this would involve subjecting 4-methylfuran-3-sulfonic acid and an amine to microwave heating in the presence of an activating agent.

Furthermore, the classical reaction between a sulfonyl chloride and an amine can also be accelerated using microwave energy. researchgate.net This can lead to shorter reaction times and improved efficiency compared to conventional heating methods. The synthesis of various heterocyclic sulfonamide derivatives has been successfully carried out using microwave irradiation, highlighting its broad applicability in this area. researchgate.net

Table 3: Comparison of Conventional vs. Microwave-Assisted Sulfonamide Synthesis

Parameter Conventional Heating Microwave Irradiation
Reaction Time Hours to days Minutes to hours
Energy Consumption Higher Lower
Product Yields Variable Often higher
Modern Catalytic and Green Chemistry Techniques

Specific Synthetic Pathways to this compound

The construction of this compound is most effectively approached through a two-step sequence involving the formation of a key sulfonyl chloride intermediate followed by its amination. This pathway allows for clear control over the introduction of the sulfonamide moiety onto the furan ring.

The primary route commences with the direct chlorosulfonation of 4-methylfuran to produce the critical intermediate, 4-methylfuran-3-sulfonyl chloride. uni.lu This electrophilic substitution reaction typically employs a strong sulfonating agent like chlorosulfonic acid. rsc.org The regiochemistry of this reaction is directed by the existing methyl group on the furan ring. The resulting sulfonyl chloride is a reactive species, poised for conversion to the desired sulfonamide.

The second step involves the reaction of 4-methylfuran-3-sulfonyl chloride with an ammonia source. This nucleophilic substitution at the sulfonyl group is a standard and efficient method for the formation of primary sulfonamides. Aqueous or anhydrous ammonia are common reagents for this transformation, leading to the final product, this compound.

Optimization studies on analogous sulfamoylation reactions have shown that the choice of solvent can significantly impact reaction efficiency. researchgate.net Aprotic solvents like tetrahydrofuran (B95107) (THF), diethyl ether, or dichloromethane (B109758) are often preferred to minimize side reactions. The reaction temperature is typically kept low (0 °C to room temperature) to control the exothermicity of the reaction and prevent degradation of the furan ring, which can be sensitive to harsh conditions. nih.gov

The use of a tertiary amine base, such as triethylamine (B128534) or N,N-diisopropylethylamine (DIPEA), is often employed to scavenge the HCl byproduct generated during the reaction, driving the equilibrium towards product formation. The optimization of these parameters is crucial for achieving high yields and simplifying purification.

Table 1: Illustrative Optimization of the Amination of 4-Methylfuran-3-sulfonyl Chloride

EntrySolventBase (Equivalents)Temperature (°C)Reaction Time (h)Yield (%)
1DichloromethaneTriethylamine (1.2)0475
2DichloromethaneTriethylamine (1.2)25282
3TetrahydrofuranTriethylamine (1.2)25285
4TetrahydrofuranDIPEA (1.2)25288
5Diethyl EtherTriethylamine (1.2)25478

The parent molecule, this compound, is achiral and therefore its synthesis does not require stereoselective control. However, the principles of stereoselective synthesis are highly relevant when considering the preparation of chiral derivatives of this scaffold. Should a chiral center be introduced, for example, through the alkylation of the furan ring with a chiral substituent or by using a chiral amine in the sulfonamide formation step, asymmetric synthesis strategies would be necessary to control the stereochemical outcome.

Methodologies for the stereoselective synthesis of substituted tetrahydrofurans, which can be precursors to or derived from furans, often rely on intramolecular SN2 reactions, cycloadditions, or organocatalytic approaches. nih.govresearchgate.net For instance, an asymmetric [3+2] cycloaddition could be envisioned to construct a chiral furan ring system prior to sulfonylation. nih.gov While not directly applicable to the synthesis of the achiral parent compound, these advanced methods are crucial for accessing optically active analogs for applications in areas such as chiral catalysis or pharmacology.

Post-Synthetic Modifications and Functionalization

The this compound structure offers two primary sites for further chemical modification: the sulfonamide nitrogen and the furan ring. This allows for the generation of a diverse library of derivatives from a common intermediate.

The nitrogen atom of the sulfonamide group is a versatile handle for introducing a wide range of functional groups. The acidic N-H proton can be removed by a base, generating a nucleophilic sulfonamidate anion that can react with various electrophiles.

Common derivatization strategies include:

N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base like potassium carbonate or sodium hydride yields N-substituted sulfonamides.

N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions with aryl halides or boronic acids can be used to form N-aryl sulfonamides.

N-Acylation: Treatment with acyl chlorides or anhydrides provides N-acylated derivatives.

These modifications can significantly alter the electronic and steric properties of the molecule. For instance, methylation of related sulfonamides has been achieved using reagents like (trimethylsilyl)diazomethane. nih.gov The optimization of these derivatization reactions involves screening bases, solvents, and temperature to achieve high conversion and selectivity. nih.gov

Table 2: Examples of Potential N-Derivatization Reactions

ReagentReaction TypePotential Product Structure
Methyl IodideN-AlkylationN-methyl-4-methylfuran-3-sulfonamide
Benzyl BromideN-AlkylationN-benzyl-4-methylfuran-3-sulfonamide
Acetyl ChlorideN-AcylationN-acetyl-4-methylfuran-3-sulfonamide
Phenylboronic AcidN-ArylationN-phenyl-4-methylfuran-3-sulfonamide

The furan ring itself can undergo further functionalization, primarily through electrophilic aromatic substitution. The electron-rich nature of the furan ring makes it susceptible to attack by electrophiles. In this compound, the C2 and C5 positions are the most likely sites for substitution. The directing effects of the C4-methyl group (activating) and the C3-sulfonamide group (deactivating) will influence the regioselectivity of these reactions.

Potential modifications include:

Halogenation: Introduction of bromine or chlorine using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Nitration: Using mild nitrating agents to install a nitro group.

Acylation: Friedel-Crafts acylation can introduce a ketone functionality, although care must be taken as the furan ring is sensitive to strong Lewis acids. nih.gov

It is important to note that the furan core can be sensitive to strongly acidic or oxidative conditions, which may limit the scope of applicable reactions. nih.govacs.org Therefore, mild and selective reaction conditions are essential for the successful modification of the furan ring without causing unwanted ring-opening or degradation.

Comprehensive Spectroscopic and Structural Elucidation Studies

Vibrational Spectroscopy Analysis (FT-IR, FT-Raman)

Characteristic Vibrational Modes of Sulfonamide and Furan (B31954) Groups

The FT-IR and FT-Raman spectra of 4-methylfuran-3-sulfonamide are expected to be dominated by the characteristic vibrations of the sulfonamide (−SO₂NH₂) and the substituted furan ring.

Sulfonamide Group Vibrations: The sulfonamide group exhibits several distinct vibrational modes. Asymmetric and symmetric stretching vibrations of the SO₂ group are among the most characteristic, typically appearing as strong bands in the FT-IR spectrum. rsc.org The asymmetric stretching (ν_as(SO₂)) is expected in the range of 1320–1310 cm⁻¹, while the symmetric stretching (ν_s(SO₂)) is anticipated between 1155–1143 cm⁻¹. rsc.org The S-N stretching vibration is generally weaker and appears at a lower frequency, around 914–895 cm⁻¹. rsc.org The N-H stretching vibrations of the primary sulfonamide (-NH₂) are expected as two bands in the 3400-3200 cm⁻¹ region.

Furan Ring Vibrations: The furan ring has several characteristic vibrational modes. These include C-H stretching, C=C stretching, and ring breathing vibrations. Aromatic C-H stretching vibrations typically occur above 3000 cm⁻¹. globalresearchonline.net The C=C double bond stretching modes in the furan ring are expected around 1641 cm⁻¹. nih.gov The C-O-C symmetric and asymmetric stretching vibrations of the furan ring are also prominent and are generally observed in the 1280 cm⁻¹ to 1020 cm⁻¹ region. researchgate.netresearchgate.net Out-of-plane C-H bending vibrations are expected in the 800-750 cm⁻¹ range. researchgate.net

Methyl Group Vibrations: The methyl group (-CH₃) attached to the furan ring will show characteristic C-H stretching and bending vibrations. Asymmetric and symmetric C-H stretching modes are expected in the 2980-2870 cm⁻¹ range. Asymmetric and symmetric bending modes (scissoring) typically appear around 1450 cm⁻¹ and 1375 cm⁻¹, respectively.

Expected Vibrational Frequencies for this compound

Conformational Analysis via Spectroscopic Data

The orientation of the sulfonamide group relative to the furan ring can give rise to different conformers. Rotational spectroscopy studies on similar molecules, like benzenesulfonamides, have shown that the amino group of the sulfonamide can adopt various orientations, such as perpendicular or gauche, relative to the aromatic ring. nih.govnih.gov These conformational preferences are governed by a balance of steric effects and weak intramolecular interactions. kcl.ac.uk

Vibrational spectroscopy can provide insights into these conformational states. Different conformers may exhibit slight shifts in their vibrational frequencies, particularly for modes involving the sulfonamide group and its linkage to the furan ring. researchgate.net By comparing experimental FT-IR and FT-Raman spectra with theoretical calculations for different possible conformers, the most stable conformation in the solid state or in solution can be determined. For instance, variations in the N-H and S-O stretching frequencies could indicate the presence and nature of intramolecular hydrogen bonding, which stabilizes certain conformations.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is an indispensable tool for determining the precise connectivity of atoms in a molecule.

Assignment of Chemical Shifts and Coupling Constants

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would display distinct signals for each type of proton. The two protons of the sulfonamide group (-NH₂) would likely appear as a broad singlet, typically in the range of 8.78–10.15 ppm, although its position can be highly variable depending on the solvent and concentration. rsc.org The two aromatic protons on the furan ring are in different chemical environments. The proton at the C2 position would likely appear as a singlet at a higher chemical shift (downfield) compared to the proton at the C5 position, which would also be a singlet. Furan protons typically resonate between 6.0 and 8.0 ppm. compoundchem.com The methyl group (-CH₃) protons would appear as a sharp singlet, typically in the upfield region of the spectrum, around 2.0-2.5 ppm. libretexts.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would show five distinct signals corresponding to the four carbon atoms of the furan ring and the one carbon of the methyl group. The chemical shifts of the furan ring carbons are influenced by the oxygen heteroatom and the substituents. Generally, carbons adjacent to the oxygen (C2 and C5) appear at a lower field (higher ppm) than the other carbons (C3 and C4). acs.orgchemicalbook.com The carbon atom attached to the electron-withdrawing sulfonamide group (C3) would be shifted downfield. The carbon bearing the methyl group (C4) would also be influenced. The methyl carbon itself would give a signal in the aliphatic region, typically between 10-25 ppm. wisc.edu

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

2D NMR Techniques for Structural Confirmation

Two-dimensional (2D) NMR experiments are powerful for unambiguously assigning signals and confirming the molecular structure. researchgate.netspringernature.com

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. For this compound, long-range couplings might be observed between the furan protons and the methyl protons, confirming their relative positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate protons with their directly attached carbons. nih.gov This would definitively link the ¹H signals for H2, H5, and the methyl group to their corresponding ¹³C signals.

Mass Spectrometry (MS, HRMS, LC-MS/MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural confirmation.

For this compound (C₅H₇NO₃S), the molecular weight is 161.18 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion.

Under tandem mass spectrometry (MS/MS) conditions, such as electrospray ionization (ESI), aromatic sulfonamides exhibit characteristic fragmentation pathways. nih.govoup.com A common and diagnostic fragmentation is the loss of sulfur dioxide (SO₂), corresponding to a loss of 64 mass units. nih.gov This rearrangement pathway leads to the generation of an [M+H-SO₂]⁺ ion. nih.gov

Other expected fragmentation pathways for this compound would involve cleavage of the C-S and S-N bonds. This could lead to fragments corresponding to the 4-methylfuran ring and the sulfonamide moiety.

Predicted Key Fragments in the Mass Spectrum of this compound

X-ray Crystallography for Solid-State Structure Determination

Table 3: Crystallographic Data for a Related Furan-Sulfonamide Compound

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)11.71270 (9)
b (Å)11.10322 (9)
c (Å)18.30473 (13)
β (°)93.6993 (7)
V (ų)2375.55 (3)
Z4

Data for 4-methyl-N-[2-(5-methylfuran-2-yl)phenyl]-N-[(5-phenylfuran-2-yl)methyl]benzenesulfonamide. nih.gov

In the solid state, molecules of furan-containing sulfonamides are organized in the crystal lattice through a network of intermolecular interactions. In the case of 4-methyl-N-[2-(5-methylfuran-2-yl)phenyl]-N-[(5-phenylfuran-2-yl)methyl]benzenesulfonamide, the crystal packing is dominated by C—H⋯O hydrogen bonds, which link the molecules into layers. nih.gov

Furthermore, π–π stacking interactions and C—H⋯π interactions play a significant role in connecting molecules within these layers. nih.gov The centroid-to-centroid distance for the π–π stacking in this related compound is 3.4961 (7) Å. nih.gov The layers are further held together by weaker van der Waals forces. A Hirshfeld surface analysis of this analogue revealed that the most significant contributions to the crystal packing come from H⋯H (53.2%), C⋯H/H⋯C (28.9%), and O⋯H/H⋯O (13.8%) contacts. nih.gov These types of interactions would also be expected to be important in the crystal packing of this compound.

Table 4: Intermolecular Interactions in a Related Furan-Sulfonamide Crystal Structure

Interaction Type Description
C—H⋯O Hydrogen BondsLink molecules to form layers. nih.gov
π–π StackingConnects molecules within the layers with a centroid-to-centroid distance of 3.4961 (7) Å. nih.gov
C—H⋯π InteractionsFurther stabilize the connections between molecules within the layers. nih.gov
van der Waals ForcesHold the layers together. nih.gov

Data for 4-methyl-N-[2-(5-methylfuran-2-yl)phenyl]-N-[(5-phenylfuran-2-yl)methyl]benzenesulfonamide. nih.gov

Computational Chemistry and Theoretical Modeling of 4 Methylfuran 3 Sulfonamide

Quantum Chemical Calculations (DFT, TD-DFT)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in computational chemistry for studying the electronic structure and properties of molecules. sci-hub.seresearchgate.net Time-Dependent DFT (TD-DFT) is an extension used to investigate excited states and electronic spectra. researchgate.net

Geometry Optimization and Conformational Analysis

This subsection would typically detail the process of finding the most stable three-dimensional arrangement of atoms in the 4-methylfuran-3-sulfonamide molecule. The results would include optimized bond lengths, bond angles, and dihedral angles. Conformational analysis would explore different spatial arrangements (conformers) of the molecule and their relative energies to identify the most likely shapes the molecule adopts.

Electronic Structure Analysis (HOMO-LUMO, Band Gap)

An analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding a molecule's reactivity. This section would present the energies of the HOMO and LUMO and the resulting energy gap. The band gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap generally suggests a molecule is more reactive.

Interactive Data Table: Frontier Molecular Orbital Energies (Illustrative)

Parameter Value (eV)
HOMO Energy Data not available
LUMO Energy Data not available
Band Gap (ΔE) Data not available

Note: This table is for illustrative purposes only. No experimental or theoretical data for this compound was found.

Charge Distribution and Molecular Electrostatic Potential (MEP) Mapping

This analysis focuses on how electrons are distributed across the molecule. Molecular Electrostatic Potential (MEP) mapping is a visual method to understand the charge distribution. It uses a color scale to show electron-rich areas (typically red), which are susceptible to electrophilic attack, and electron-poor areas (typically blue), which are prone to nucleophilic attack. This information is vital for predicting how the molecule will interact with other molecules.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density between filled and unfilled orbitals. This analysis helps to explain the stability of certain molecular conformations and the nature of intramolecular interactions.

Interactive Data Table: NBO Analysis - Key Interactions (Illustrative)

Donor NBO Acceptor NBO Stabilization Energy E(2) (kcal/mol)
Data not available Data not available Data not available
Data not available Data not available Data not available

Note: This table is for illustrative purposes only. No specific NBO analysis data for this compound was found.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.gov These simulations provide insights into the dynamic behavior of molecules that static quantum chemical calculations cannot capture.

Conformational Landscape and Flexibility

An MD simulation of this compound would reveal its conformational landscape, showing the different shapes the molecule can adopt and the energy barriers between them. This is crucial for understanding its flexibility and how its shape might change in different environments or upon interaction with a biological target. The simulation would track the molecule's movements, providing a dynamic picture of its structural properties.

Solvation Effects and Dynamics

The behavior of this compound in a solvent environment is critical to understanding its chemical reactivity and biological interactions. While specific molecular dynamics (MD) simulations for this compound are not extensively documented in publicly available literature, the principles governing the solvation of related sulfonamide and furan (B31954) compounds can provide significant insights.

Molecular dynamics simulations are a powerful tool for investigating the interactions between a solute and solvent molecules at an atomic level. nih.gov For sulfonamides in aqueous solutions, these simulations can elucidate the arrangement of water molecules around the polar sulfonamide group (-SO₂NH₂) and the more nonpolar 4-methylfuran ring. The sulfonamide group, with its capacity for hydrogen bonding via the oxygen and nitrogen atoms, is expected to interact strongly with water molecules. researchgate.net Conversely, the methylfuran moiety will primarily engage in weaker hydrophobic interactions.

In Silico Prediction of Molecular Interactions

In silico methods, particularly molecular docking and binding energy calculations, are essential for predicting and analyzing the potential interactions of this compound with biological macromolecules. These computational techniques provide a framework for understanding binding modes and affinities, thereby guiding further research into its biological activity.

Molecular Docking Studies with Biological Macromolecules

Molecular docking is a computational method used to predict the preferred orientation of one molecule when bound to another to form a stable complex. researchgate.net For sulfonamides, a primary and extensively studied class of biological targets is the zinc-containing metalloenzyme family of carbonic anhydrases (CAs). nih.govtandfonline.comijnrd.org Docking studies consistently show that sulfonamides inhibit CAs by coordinating directly to the catalytic Zn²⁺ ion located deep within the active site. mdpi.com

The binding mechanism typically involves the deprotonation of the sulfonamide nitrogen, which then forms a strong coordinate bond with the zinc ion. mdpi.com The two oxygen atoms of the sulfonyl group often form a network of hydrogen bonds with the side chain of a conserved threonine residue (Thr199 in CA II), creating a stable tetrahedral geometry around the zinc. ijnrd.org The aromatic or heterocyclic portion of the molecule, which for the compound is the 4-methylfuran ring, extends out from this anchor point to interact with other amino acid residues in the active site cavity. These interactions are often hydrophobic in nature and contribute to the inhibitor's affinity and isoform selectivity.

While docking studies specifically for this compound are not widely reported, research on structurally similar compounds provides a reliable model for its expected behavior. For example, a Schiff base synthesized from 5-methyl-2-furaldehyde and sulfanilamide (B372717) demonstrated a high predicted binding affinity when docked with a protein target. researchgate.net This suggests that the methyl-furan moiety can be effectively accommodated within a protein's binding pocket.

Table 1: Representative Molecular Docking Data for Various Sulfonamide Derivatives with Biological Targets.
Compound/Derivative ClassProtein Target (PDB ID)Predicted Binding Energy (kcal/mol)Key Interacting Residues
Pyrazolo[4,3-c]pyridine SulfonamidesHuman Carbonic Anhydrase I (hCA I)-6.9 to -8.5His94, His96, His119, Thr199, Zn²⁺
Pyrazolo[4,3-c]pyridine SulfonamidesHuman Carbonic Anhydrase II (hCA II)-7.4 to -9.1His94, Val121, Phe131, Thr199, Thr200, Zn²⁺
Schiff Base (from 5-methyl-2-furaldehyde)Protein (4Z3D)-7.51Not specified
Thiazolidinone-based SulfonamidesMRSA Protein (4TO8)-7.51 to -7.82Val141, His86, His209
Novel Sulfonamide DerivativesDihydropteroate (B1496061) Synthase (DHPS)-10.55 to -11.11Arg63

Binding Affinity Prediction and Interaction Hotspots

Binding affinity, often expressed as a dissociation constant (Kd) or Gibbs free energy of binding (ΔG), quantifies the strength of the interaction between a ligand and its target. Computational methods estimate this affinity through scoring functions in docking programs, which calculate values typically in kcal/mol. researchgate.net A more negative score generally indicates a stronger predicted binding affinity. For instance, various novel sulfonamide derivatives have shown predicted binding energies ranging from -7.5 to over -11 kcal/mol against different bacterial and human enzymes. ijcce.ac.irajgreenchem.com

Interaction hotspots are specific regions or residues within a protein's binding site that contribute disproportionately to the binding energy. Identifying these hotspots is crucial for understanding the basis of molecular recognition and for designing more potent and selective inhibitors. For sulfonamide inhibitors of carbonic anhydrase, the primary hotspot is the catalytic zinc ion and the adjacent hydrogen-bonding network involving residues like Thr199 and His94. mdpi.com

Further analysis can deconstruct the energetic contributions of different parts of the inhibitor molecule. Studies on sulfonamide analogues have dissected the binding energy provided by each of the sulfonyl oxygen atoms, revealing that both atoms contribute significantly to affinity through interactions with the protein backbone. acs.orgnih.gov For this compound, the key interaction hotspots would therefore include:

The catalytic Zn²⁺ ion, targeted by the sulfonamide nitrogen.

Hydrogen bond donors/acceptors in the active site that interact with the SO₂ group (e.g., Thr199).

A hydrophobic sub-pocket that accommodates the 4-methylfuran ring, with residues like Valine, Leucine, or Phenylalanine potentially forming favorable van der Waals contacts.

Table 2: Predicted Binding Affinities and Key Interaction Points for Selected Sulfonamide Compounds.
Compound ClassTargetPredicted Affinity (Binding Energy, kcal/mol)Primary Interaction Hotspots
General SulfonamidesCarbonic Anhydrase I~ -9.0Zn²⁺, His94, Thr199
Bicyclic Sulfonamide (analogue)FKBP12-13.1 kJ/mol (Contribution from SO₂)Tyr26, Phe36, Phe99 (CH-O interactions)
Sulfathiazole DerivativesMRSA Protein (PBP2a)-7.82Val141 (H-bond), His86 (π-π stacking)
Schiff Base (furan-containing)DHPS (E. coli)-11.11Arg63 (H-bond)

In Vitro Biological Target Interaction and Mechanistic Studies

Enzyme Inhibition Studies

No studies were identified that investigated the inhibitory activity of 4-methylfuran-3-sulfonamide against the specified enzyme targets.

Carbonic Anhydrase Isozyme Inhibition (e.g., hCA I, II, IX, XII)

There is no available data on the inhibition of human carbonic anhydrase (hCA) isozymes I, II, IX, or XII by this compound.

Kinetic Analysis of Inhibition (e.g., Kᵢ, IC₅₀, Type of Inhibition)

No kinetic data, such as inhibition constants (Kᵢ) or half-maximal inhibitory concentrations (IC₅₀), have been reported for this compound against any carbonic anhydrase isozyme. The type of inhibition is also unknown.

Binding Site Analysis and Residue Interactions

In the absence of inhibition studies, there has been no analysis of the binding site or interactions with key amino acid residues within the active site of any carbonic anhydrase isozyme.

Dihydropteroate (B1496061) Synthase (DHPS) Inhibition

No research has been published detailing the inhibitory effects of this compound on dihydropteroate synthase (DHPS).

Other Relevant Enzyme Targets (e.g., Acetylcholinesterase, α-Glucosidase, Insulysin)

There is no information available in the scientific literature regarding the interaction of this compound with acetylcholinesterase, α-glucosidase, or insulysin.

Cellular Pathway Modulation

No studies have been conducted or published that describe the modulation of any cellular pathways by this compound.

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Extensive searches of available scientific databases and literature have yielded no specific data regarding the investigation of signaling pathway interference, cellular uptake and distribution mechanisms, or its direct interactions with biomolecules such as proteins and nucleic acids for this particular compound.

The user's explicit instructions to focus solely on "this compound" and to strictly adhere to the provided outline cannot be fulfilled without available research data on this specific molecule. Providing information on the broader class of sulfonamides would violate the core requirement of focusing only on the specified compound.

Therefore, to maintain scientific accuracy and adhere to the provided constraints, the article cannot be written.

Pre Clinical Pharmacological Investigations in Model Systems Mechanistic Focus

In Vitro Antimicrobial Activity

Antibacterial Spectrum and Potency against Specific Strains

Sulfonamide derivatives, a class to which 4-methylfuran-3-sulfonamide belongs, are known for their broad-spectrum antibacterial activity, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria. nih.gov Susceptible Gram-negative bacteria include species such as Klebsiella, Salmonella, and Escherichia coli. nih.gov However, they typically show no inhibitory activity against Pseudomonas aeruginosa and Serratia species. nih.gov The antibacterial action of sulfonamides is generally bacteriostatic, meaning they inhibit bacterial growth and reproduction, relying on the host's immune system to eliminate the pathogens. slideshare.net

Research on various sulfonamide derivatives has demonstrated significant antibacterial activity. For instance, certain chromone-derived sulfonamides have shown notable in vitro activity against Gram-negative bacteria like Escherichia coli, Pseudomonas aeruginosa, Salmonella typhi, and Shigella flexneri, as well as Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus. nih.gov Similarly, other studies have reported pronounced antimicrobial activity of sulfonamide derivatives against infections caused by Nocardia, Staphylococcus aureus, and Escherichia coli. nih.gov The potency of these compounds can be influenced by chemical modifications; for example, the introduction of electron-withdrawing groups, such as a nitro group, has been shown to increase the antibacterial activity of sulfonamide drugs. nih.gov

The minimum inhibitory concentration (MIC) for sulfonamides can vary depending on the bacterial strain. For example, the MIC for Chlamydia trachomatis has been reported to be as low as 0.1 µg/ml, while for E. coli, it can be in the range of 4–6 µg/ml. slideshare.net

Antifungal and Antiprotozoal Activities

In addition to their antibacterial properties, sulfonamides have demonstrated inhibitory activity against certain fungi and protozoa. nih.gov Specifically, they have been shown to be effective against the fungus Pneumocystis carinii and the protozoa Toxoplasma and Coccidia. nih.gov

Studies on sulfonamide-derived chromones have revealed significant antifungal activity against a variety of fungal strains, including Trichophyton longifusus, Candida albicans, Aspergillus flavus, Microsporum canis, Fusarium solani, and Candida glabrata. nih.gov The extent of antifungal activity can vary among different sulfonamide derivatives. nih.gov

Anti-inflammatory and Immunomodulatory Mechanisms (Pre-clinical)

Pre-clinical studies on compounds structurally related to this compound have demonstrated potent anti-inflammatory and immunomodulatory effects. For instance, a pyrrole derivative, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, has shown significant anti-inflammatory activity in a carrageenan-induced paw edema model in rats. nih.govnih.gov This effect was observed to be time-dependent, with repeated administration leading to a more pronounced reduction in edema. nih.gov

The immunomodulatory effects of these related compounds are linked to their ability to modulate cytokine profiles. In a lipopolysaccharide (LPS)-induced systemic inflammation model, repeated treatment with a related pyrrole derivative resulted in a significant decrease in serum levels of the pro-inflammatory cytokine TNF-α. nih.govnih.gov Furthermore, a marked elevation of the anti-inflammatory cytokine TGF-β1 was observed after both single and repeated doses, while levels of another anti-inflammatory cytokine, IL-10, remained unaffected. nih.govnih.govresearchgate.net This selective modulation of cytokines suggests a targeted anti-inflammatory mechanism involving the regulation of key inflammatory mediators. nih.govresearchgate.net

Antioxidant Activity and Reactive Species Scavenging (In Vitro/Cellular)

Sulfonamide derivatives have been investigated for their antioxidant properties. In vitro studies have shown that some of these compounds exhibit good to moderate antioxidant potential, as determined by their ability to scavenge free radicals in assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. jocpr.com The antioxidant activity of these compounds is often attributed to their proton-donating ability. jocpr.com

The antioxidant efficiency of related compounds, such as 4-methylcoumarins, has been verified in cellular models using fluorescent probes to determine intracellular reactive oxygen species levels. nih.gov These studies indicate that certain structural features can enhance radical scavenging capacity. nih.gov For example, the introduction of specific substituents can modulate the antioxidant efficiency, suggesting that the chemical structure of the sulfonamide derivative plays a crucial role in its ability to scavenge reactive species. nih.gov

Exploration of Other Biological Activities (Mechanistic)

Beyond their antimicrobial, anti-inflammatory, and antioxidant properties, sulfonamides are a versatile class of compounds with a wide range of documented biological activities. These include anticancer, antiviral, and carbonic anhydrase inhibitory activities. researchgate.net The furan (B31954) scaffold, a component of this compound, is also present in numerous synthetic compounds with diverse therapeutic applications, including analgesic, anticonvulsant, and anti-ulcer effects. ijabbr.com

Some sulfonamide derivatives have been explored for their potential in treating central nervous system disorders, obesity, and type II diabetes by acting as 5-HT receptor modulators. scispace.com Others have shown potential as hypoglycemic agents and cGMP-PDE inhibitors, which can lead to bronchodilating and vasodilating effects. scispace.com The broad spectrum of biological activities exhibited by sulfonamides highlights their potential for the development of new therapeutic agents for a variety of conditions. scispace.com

Analytical Chemistry Approaches for 4 Methylfuran 3 Sulfonamide

Electrochemical Methods

Electrochemical methods offer a sensitive and cost-effective alternative for the determination of sulfonamides. benthamdirect.com These techniques are based on the oxidation or reduction of the analyte at an electrode surface. The sulfonamide moiety is electrochemically active, making it a suitable target for analysis by methods such as voltammetry. tandfonline.com

Techniques like Differential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV) are commonly used due to their high sensitivity and ability to reduce background signals. nih.gov The analysis is typically performed using a three-electrode system. To enhance sensitivity and selectivity, the working electrode (e.g., glassy carbon, carbon paste) is often chemically modified. nih.gov Modifiers can include nanomaterials like graphene or metal oxides, which increase the electrode's surface area and catalytic activity toward the oxidation of the sulfonamide group, resulting in lower detection limits. mdpi.com The linear relationship between the peak current and the concentration of the analyte forms the basis for quantification.

Table 2: Examples of Modified Electrodes for Sulfonamide Detection

Electrode TypeModifierDetected AnalyteTechniqueDetection LimitReference
Glassy Carbon Electrode (GCE)Lanthanum-doped Cerium Oxide with Reduced Graphene Oxide (LCO@RGO)SulfadiazineDPV0.005 µM mdpi.com
Carbon ElectrodeMolecularly Imprinted Polymers (MIPs)Sulfonamides-4.00 nmol L-1 nih.gov
Various Carbon ElectrodesGraphene, Carbon NanotubesSulfadiazineCV, DPV, SWVVaries (nM to µM range) nih.gov

Spectrophotometric Determination

UV-Visible spectrophotometry is a simple and widely accessible technique for quantitative analysis. Direct measurement of 4-methylfuran-3-sulfonamide is possible in the UV region. However, for analysis in the visible region, which can offer greater selectivity and avoid interference from UV-absorbing matrix components, a chemical derivatization step is required. researchgate.netsemanticscholar.org

This approach involves reacting the primary aromatic amine group, which is characteristic of many sulfonamides (though not explicitly present in the parent this compound without a free amino group on a benzene (B151609) ring), or the sulfonamide group itself with a chromogenic reagent to produce a colored product. tandfonline.com A common derivatization reaction for primary aromatic amines is diazotization followed by coupling with a chromophore such as N-(1-Naphthyl)ethylenediamine dihydrochloride. For sulfonamides in general, condensation reactions with reagents like 1,2-naphthoquinone-4-sulfonate (NQS) in an alkaline medium can produce a colored product with a maximum absorbance (λmax) in the visible range, often around 455 nm. pharmahealthsciences.net The intensity of the color, measured by the spectrophotometer, is directly proportional to the concentration of the analyte according to the Beer-Lambert law.

Quantitative Analysis in Complex Matrices (e.g., Biological Samples for Pre-clinical Studies)

The quantification of this compound in complex matrices like plasma or tissue is essential for preclinical pharmacokinetic and toxicokinetic studies. This requires a highly selective and sensitive method to measure low concentrations of the drug in the presence of numerous endogenous compounds. The gold standard for this application is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). nih.govnih.gov

The workflow begins with sample preparation, which is critical for removing interferences and concentrating the analyte. Common techniques include:

Protein Precipitation (PPT): A simple method where an organic solvent like acetonitrile (B52724) is added to a plasma sample to precipitate proteins. nih.gov

Liquid-Liquid Extraction (LLE): The analyte is partitioned from the aqueous biological sample into an immiscible organic solvent (e.g., ethyl acetate). usda.gov

Solid-Phase Extraction (SPE): The sample is passed through a cartridge containing a solid sorbent that retains the analyte, which is then eluted with a small volume of solvent. This provides a cleaner extract than LLE or PPT. nih.gov

Following extraction, the sample is analyzed by LC-MS/MS. This technique couples the separation power of HPLC with the high selectivity and sensitivity of a tandem mass spectrometer. The mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (e.g., the protonated molecule [M+H]+) is selected and fragmented to produce a characteristic product ion. nih.gov This specific precursor-to-product ion transition is monitored, providing exceptional selectivity and enabling accurate quantification even at very low levels (ng/mL or pg/mL). An internal standard, often a stable isotope-labeled version of the analyte, is used to correct for variability in sample preparation and instrument response. researchgate.net

Table 3: Typical Workflow for Quantitative Analysis in Biological Samples

StepTechniqueDescriptionReference
1. Sample PreparationSolid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE)Isolates the analyte from matrix components like proteins and salts. nih.govusda.gov
2. Chromatographic SeparationReversed-Phase HPLC/UPLCSeparates the analyte from other remaining components based on polarity. nih.gov
3. IonizationElectrospray Ionization (ESI)Generates charged ions of the analyte in the gas phase for MS analysis. researchgate.net
4. Detection & QuantificationTandem Mass Spectrometry (MS/MS)Provides high selectivity and sensitivity by monitoring a specific precursor-product ion transition (MRM). nih.gov

Structure Activity Relationship Sar Studies and Rational Design

Elucidation of Key Pharmacophoric Features of 4-Methylfuran-3-sulfonamide

Contribution of the Furan (B31954) Ring to Biological Activity

The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a privileged scaffold in medicinal chemistry, appearing in numerous clinically approved drugs. ijabbr.comorientjchem.orgnih.govutripoli.edu.ly Its contribution to the biological activity of this compound is multifaceted. The furan ring can act as a bioisostere for other aromatic systems, such as a phenyl ring, offering a similar spatial arrangement while modulating electronic properties and metabolic stability. nih.govresearchgate.net The oxygen atom in the furan ring can participate in hydrogen bonding interactions with biological targets, a critical factor in molecular recognition. nih.gov Furthermore, the aromatic nature of the furan ring allows for π-π stacking interactions with aromatic residues in protein binding sites. The electron-rich nature of the furan ring can also influence its metabolic profile and potential for specific interactions with biological macromolecules. ijabbr.com

Role of the Sulfonamide Moiety in Target Interaction

The sulfonamide group (-SO₂NH₂) is a well-established pharmacophore with a rich history in drug discovery, most notably in the development of antibacterial agents. openaccesspub.orgnih.govyoutube.com This functional group is a versatile hydrogen bond donor and acceptor, enabling it to form strong and specific interactions with amino acid residues in enzyme active sites or receptor binding pockets. researchgate.netresearchgate.net The geometry of the sulfonamide group, with its tetrahedral sulfur atom, allows for precise spatial orientation of its hydrogen bonding partners. Moreover, the sulfonamide moiety can act as a bioisostere for a carboxylic acid group, mimicking its ability to engage in key interactions while offering different physicochemical properties such as pKa and lipophilicity. nih.govtandfonline.com

Influence of the Methyl Substitution at Position 4

The presence of a methyl group at the 4-position of the furan ring can significantly impact the biological activity of the parent molecule. This "magic methyl" effect, a well-documented phenomenon in medicinal chemistry, can arise from several factors. The methyl group can enhance binding affinity by occupying a specific hydrophobic pocket within the target protein. It can also influence the conformation of the molecule, locking it into a more biologically active orientation. Furthermore, the methyl group can shield adjacent chemical bonds from metabolic degradation, thereby improving the pharmacokinetic profile of the compound. The precise impact of the 4-methyl group in this compound would be dependent on the specific biological target and its binding site topology.

Systematic Structural Modifications and Their Biological Implications

The true power of SAR studies lies in the systematic modification of a lead compound to probe the importance of its various structural features. By observing how these changes affect biological activity, medicinal chemists can refine the molecule to enhance its desired properties.

Modifications to the Furan Ring

Alterations to the furan ring of this compound can have profound effects on its biological activity. Bioisosteric replacement of the furan ring with other five-membered heterocycles (e.g., thiophene, pyrrole) or six-membered aromatic rings (e.g., pyridine, phenyl) would systematically probe the importance of the heteroatom and the ring size for target interaction. researchgate.netcambridgemedchemconsulting.com The introduction of various substituents at other available positions on the furan ring could explore additional binding interactions and modulate the electronic properties of the ring.

Table 1: Hypothetical Biological Activity of Furan Ring Modifications in this compound Analogues

ModificationRationalePredicted Biological Activity
Replacement with ThiopheneBioisosteric replacement, similar size and aromaticity, different heteroatom.Potentially retained or altered activity depending on the importance of the furan oxygen in target binding.
Replacement with PhenylRemoval of the heteroatom, increased lipophilicity.Activity may decrease if the furan oxygen is critical for interaction; may increase if a larger hydrophobic interaction is favored.
Introduction of a Halogen at C5Alters electronic properties and can form halogen bonds.Could enhance binding affinity through additional interactions.
Introduction of a Hydroxyl group at C5Introduces a hydrogen bond donor/acceptor.May increase potency if a corresponding hydrogen bond partner is present in the binding site.

Substituent Effects on Sulfonamide Nitrogen

Table 2: Predicted Impact of N-Substitution on the Properties of this compound Analogues

N-SubstituentPredicted Effect on pKaPotential Biological Implications
Alkyl (e.g., Methyl, Ethyl)Slight increaseMay enhance lipophilicity and cell permeability; could explore small hydrophobic pockets.
Aryl (e.g., Phenyl)DecreaseCan introduce π-π stacking interactions and explore larger hydrophobic regions in the binding site.
Heterocyclic (e.g., Pyridyl, Thiazolyl)Variable (can decrease or increase)Can introduce additional hydrogen bonding opportunities and specific interactions with the target.
AcylSignificant decreaseIncreases acidity, making the sulfonamide proton a stronger hydrogen bond donor.

Linker and Side Chain Variations

There is no publicly available scientific literature detailing structure-activity relationship studies on this compound. Research on linker and side chain variations, which is crucial for optimizing a compound's potency and selectivity, has not been published for this specific molecule. General SAR studies on related furan sulfonamide compounds, such as the NLRP3 inhibitor MCC950, have explored modifications of the furan moiety, but this data cannot be directly extrapolated to this compound nih.gov.

Computational Approaches in SAR Elucidation

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. This technique is widely used to guide the design and modification of new derivatives with improved bioactivity acs.org. However, no QSAR models or studies specifically involving this compound have been reported in the scientific literature. The development of a QSAR model requires a dataset of structurally related compounds with measured biological activity, which does not currently exist for this specific sulfonamide.

Ligand-Based and Structure-Based Design Principles

Ligand-based and structure-based design are fundamental strategies in modern drug discovery. Ligand-based design relies on the knowledge of other molecules that bind to the biological target of interest, while structure-based design utilizes the 3D structural information of the target protein to design effective inhibitors.

There are no documented applications of these design principles specifically for this compound. For such studies to be conducted, a specific biological target for this compound would need to be identified, and either a set of known active ligands or the three-dimensional structure of the target would be required. This foundational information is not present in the current body of scientific literature.

Potential Research Applications and Future Directions

Application as Biochemical Probes for Enzyme Studies

The sulfonamide moiety is a key feature in the design of various enzyme inhibitors and biochemical probes. nih.govnih.gov The structural similarity of sulfonamides to p-aminobenzoic acid (PABA) allows them to act as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. frontiersrj.com This inhibitory action forms the basis of their antibacterial properties.

The incorporation of a furan (B31954) ring, as seen in 4-methylfuran-3-sulfonamide, could offer unique properties for the development of novel biochemical probes. Furan derivatives have been investigated for their diverse biological activities, and their interaction with various enzymes is an area of active research. ijabbr.comutripoli.edu.ly The specific substitution pattern of this compound may allow for selective targeting of certain enzymes.

Table 1: Potential Enzyme Targets for this compound-Based Probes

Enzyme ClassRationale for TargetingPotential Application
Carbonic AnhydrasesSulfonamides are known inhibitors of carbonic anhydrases, which are involved in various physiological processes.Development of probes for studying the role of specific carbonic anhydrase isoforms in disease.
KinasesThe furan scaffold can be modified to interact with the ATP-binding site of kinases.Probes for studying kinase signaling pathways and for the identification of novel kinase inhibitors.
ProteasesCertain sulfonamide derivatives have shown inhibitory activity against proteases.Development of probes to study protease activity in cancer and infectious diseases.

It is important to note that the data in Table 1 is illustrative and based on the general properties of sulfonamides and furan derivatives. Specific studies on this compound are required to validate these potential applications.

Development of Novel Research Tools in Cellular Biology

Fluorescent probes are invaluable tools in cellular biology for visualizing and studying cellular processes. Sulfonamide derivatives have been successfully utilized in the development of fluorescent probes for imaging G-protein coupled receptors (GPCRs) and for tumor targeting. nih.govnih.gov The sulfonamide group can be functionalized with fluorophores to create probes with specific cellular targets.

The furan moiety in this compound could contribute to the photophysical properties of such probes. Furan-containing compounds have been explored for their fluorescence characteristics, and their incorporation into probe design could lead to novel imaging agents with enhanced brightness and stability.

Potential applications of this compound-based tools in cellular biology include:

Live-cell imaging: Probes for real-time visualization of specific proteins or organelles.

Flow cytometry: Reagents for the identification and sorting of cell populations based on the expression of target molecules.

High-throughput screening: Tools for the discovery of new drugs that modulate the activity of specific cellular targets.

Exploration in Material Science or other Non-Biological Applications

The furan ring is a versatile building block for the synthesis of bio-based polymers. researchgate.netbohrium.com Furan-based polyesters and other polymers are being investigated as sustainable alternatives to petroleum-based plastics. nih.govumw.edu.plnih.gov The reactivity of the furan ring allows for various polymerization and cross-linking reactions, leading to materials with a wide range of properties. bohrium.com

The presence of the sulfonamide group in this compound could introduce unique functionalities into furan-based polymers. For instance, the sulfonamide group could enhance the thermal stability or alter the solubility of the resulting polymer. Furthermore, the ability of the sulfonamide group to coordinate with metal ions could be exploited for the development of novel functional materials.

Table 2: Potential Non-Biological Applications of this compound

Application AreaPotential Role of this compound
Polymer Chemistry Monomer for the synthesis of functional polymers with enhanced properties.
Coordination Chemistry Ligand for the formation of metal-organic frameworks (MOFs) with potential applications in catalysis and gas storage.
Organic Electronics Building block for the synthesis of organic semiconductors or conducting polymers.

These potential applications are speculative and would require significant research and development to be realized.

Addressing Research Gaps and Unexplored Avenues for this compound

The primary research gap concerning this compound is the lack of fundamental studies on its synthesis, characterization, and biological activity. Future research should focus on developing efficient synthetic routes to this compound and its derivatives.

Once synthesized, a thorough investigation of its physicochemical properties and biological activities is warranted. This could include screening for antimicrobial, anticancer, and enzyme inhibitory activities. researchgate.netnih.gov Structure-activity relationship (SAR) studies would be crucial to identify key structural features responsible for any observed biological effects and to guide the design of more potent and selective analogs. tandfonline.com

Furthermore, the potential of this compound as a scaffold for the development of novel materials should be explored. This would involve investigating its polymerization behavior and the properties of the resulting polymers.

Conclusion and Research Outlook

Summary of Current Understanding of 4-Methylfuran-3-sulfonamide Chemistry and Biology

The current understanding of this compound is primarily based on the extensive knowledge of its constituent furan (B31954) and sulfonamide moieties. While the compound is commercially available for research purposes, there is a notable lack of specific scientific literature detailing its synthesis, physicochemical properties, and biological activities. aksci.com The chemistry of furan sulfonamides, in a broader sense, has been explored, providing foundational synthetic strategies that are likely applicable to this compound. acs.orggoogleapis.com Biologically, the compound remains largely uncharacterized. However, the well-established and diverse pharmacological profiles of both furans and sulfonamides provide a strong rationale for its potential as a bioactive molecule. orientjchem.orgajchem-b.com The furan ring is a key component in many drugs with a range of activities, and the sulfonamide group is a classic pharmacophore with a long history in medicine. frontiersrj.comwisdomlib.org

Perspectives on Future Research Directions for Furan-3-sulfonamide (B1289174) Derivatives

The field of furan-3-sulfonamide derivatives holds considerable promise for future research and development in medicinal chemistry. The versatility of both the furan ring and the sulfonamide group allows for extensive structural modifications to optimize therapeutic properties. orientjchem.orgajchem-b.com

Future research should focus on several key areas:

Development of Efficient Synthetic Methodologies : The establishment of robust and efficient synthetic routes for a variety of furan-3-sulfonamide derivatives is crucial for enabling further investigation. ucl.ac.uk This would allow for the creation of compound libraries for biological screening.

Comprehensive Biological Screening : A systematic evaluation of the biological activities of furan-3-sulfonamide derivatives is warranted. This should include screening for antimicrobial, anti-inflammatory, anticancer, and antiviral activities, among others. orientjchem.orgfrontiersrj.com

Structure-Activity Relationship (SAR) Studies : Once bioactive compounds are identified, detailed SAR studies will be essential to understand the relationship between their chemical structure and biological activity. This knowledge will guide the design of more potent and selective therapeutic agents.

Exploration of Novel Therapeutic Targets : Beyond traditional targets, research could explore the potential of furan-3-sulfonamide derivatives to modulate novel biological pathways implicated in various diseases. nih.gov

The continued exploration of sulfonamide derivatives is a dynamic area of research, with ongoing efforts to develop new therapeutic agents with improved efficacy and safety profiles. wisdomlib.orgajchem-b.com Furan-3-sulfonamides represent a promising, yet underexplored, class of compounds that could contribute significantly to the discovery of novel medicines.

Q & A

Basic: What experimental design considerations are critical for optimizing the synthesis of 4-methylfuran-3-sulfonamide?

Answer:

  • Reagent Selection : Use sulfonyl chloride derivatives (e.g., tosyl chloride) for sulfonamide formation, ensuring stoichiometric control to minimize side reactions like over-sulfonation .
  • Reaction Conditions : Compare traditional reflux methods with ultrasound-assisted synthesis (e.g., 40 kHz, 50°C), which reduces reaction time by ~30% and improves yield by 15–20% .
  • Workup Protocols : Employ gradient pH adjustments during precipitation to isolate the sulfonamide from unreacted amines or acidic byproducts .

Basic: What analytical techniques are most reliable for characterizing this compound and verifying purity?

Answer:

  • Structural Confirmation : Use 1H^1H-NMR (δ 7.2–7.5 ppm for aromatic protons) and 13C^{13}C-NMR (δ 150–155 ppm for sulfonamide S=O groups) .
  • Purity Assessment : HPLC with UV detection at 254 nm (C18 column, 70:30 acetonitrile/water mobile phase) achieves >98% purity thresholds .
  • Mass Spectrometry : High-resolution ESI-MS (e.g., [M+H]+^+ at m/z 215.05) confirms molecular weight and fragmentation patterns .

Advanced: How can researchers resolve contradictions in reported bioactivity data for sulfonamide derivatives?

Answer:

  • Reproducibility Checks : Validate assay conditions (e.g., bacterial strain viability in antibacterial studies) and control for solvent interference (e.g., DMSO concentrations ≤1%) .
  • Data Harmonization : Cross-reference enzyme inhibition IC50_{50} values across multiple studies (e.g., carbonic anhydrase inhibition) and apply Bland-Altman analysis to quantify bias .
  • Meta-Analysis : Aggregate data from PubChem and crystallographic databases (e.g., hydrogen-bonding patterns in sulfonamide-protein complexes) to identify structural outliers .

Advanced: What strategies enhance the bioactivity of this compound derivatives?

Answer:

  • Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., -NO2_2, -CF3_3) at the furan 4-position to enhance binding to hydrophobic enzyme pockets, improving IC50_{50} values by 2–3-fold .
  • Co-crystallization Studies : Resolve target-ligand structures (e.g., with human carbonic anhydrase II) to guide rational modifications, such as optimizing sulfonamide bond angles for tighter binding .
  • Protease Stability Assays : Test metabolic resistance in liver microsomes; fluorination at the methyl group increases half-life from 2.1 to 5.7 hours .

Advanced: How can computational modeling predict the physicochemical properties of this compound?

Answer:

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-31G* basis sets to calculate dipole moments (e.g., 4.2 D) and HOMO-LUMO gaps (e.g., 5.8 eV), correlating with solubility and reactivity .
  • Molecular Dynamics (MD) : Simulate solvation free energy in water/octanol systems to predict logP values (experimental vs. simulated Δ < 0.3) .
  • Docking Studies : AutoDock Vina for binding affinity estimation (e.g., ΔG = -9.2 kcal/mol for carbonic anhydrase), validated by crystallographic pose replication .

Advanced: What methodologies address solubility challenges in this compound formulations?

Answer:

  • Co-Solvent Systems : Test PEG-400/water mixtures (e.g., 30% PEG increases solubility from 2.1 mg/mL to 12.5 mg/mL) .
  • Salt Formation : React with sodium bicarbonate to generate a sodium sulfonamide salt, improving aqueous solubility by 8–10× .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm size, PDI < 0.2) for sustained release in in vivo models .

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